sodium fluoroacetate

Catalog No.
S6577240
CAS No.
62-74-8
M.F
C2H3FNaO2
M. Wt
101.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
sodium fluoroacetate

CAS Number

62-74-8

Product Name

sodium fluoroacetate

IUPAC Name

sodium;2-fluoroacetate

Molecular Formula

C2H3FNaO2

Molecular Weight

101.03 g/mol

InChI

InChI=1S/C2H3FO2.Na/c3-1-2(4)5;/h1H2,(H,4,5);

InChI Key

USQSMTBTMHHOKG-UHFFFAOYSA-N

SMILES

C(C(=O)[O-])F.[Na+]

solubility

Miscible (NIOSH, 2024)
Solubility (g/100 g) at 25 °C in: water: 111
Almost insoluble in ethanol, acetone, and petroleum oils
Solubility (g/100 g) at 25 °C in: methanol: 5; ethanol: 1.4; acetone: 0.04; carbon tetrachloride: 0.004
Practically insoluble in MeCO3
Solubility in water: good
Miscible

Canonical SMILES

C(C(=O)O)F.[Na]

The exact mass of the compound Sodium monofluoroacetate, 99% is 99.99365175 g/mol and the complexity rating of the compound is 46.8. The solubility of this chemical has been described as miscible (niosh, 2016)11.10 msolubility (g/100 g) at 25 °c in: water: 111almost insoluble in ethanol, acetone, and petroleum oilssolubility (g/100 g) at 25 °c in: methanol: 5; ethanol: 1.4; acetone: 0.04; carbon tetrachloride: 0.004practically insoluble in meco3solubility in water: goodmiscible. Its Medical Subject Headings (MeSH) category is 1. It belongs to the ontological category of 2 in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sodium fluoroacetate (CAS 62-74-8) is a highly water-soluble, non-volatile organofluorine salt utilized primarily as a specialized vertebrate pesticide (Compound 1080) and a targeted biochemical tool. Characterized by a highly stable C-F bond and a high melting point (decomposing at 200-205 °C), it functions biologically as a prodrug that is converted into fluorocitrate, a potent inhibitor of the aconitase enzyme within the tricarboxylic acid (TCA) cycle. For procurement professionals, environmental agencies, and researchers, its core value proposition is defined by its exceptional aqueous solubility (111 g/dL at 25 °C), lack of vapor hazard, and rapid environmental degradation profile compared to alternative metabolic inhibitors or broad-spectrum toxicants [1].

Substituting sodium fluoroacetate with alternative toxicants or free acids introduces severe operational, safety, and environmental liabilities. Replacing it with second-generation anticoagulants like brodifacoum results in extreme bioaccumulation and secondary poisoning risks, as anticoagulants persist in animal tissues for hundreds of days, whereas fluoroacetate is rapidly metabolized and excreted [1]. Conversely, attempting to use the parent compound, fluoroacetic acid, introduces unacceptable inhalation hazards due to its high volatility, making large-scale formulation or safe laboratory handling nearly impossible without specialized containment [2]. Furthermore, substituting it with general metabolic poisons like sodium cyanide fails in neurobiological assays, as cyanide lacks the astrocyte-selective uptake mechanism that makes fluoroacetate a unique glial-silencing tool [3].

Environmental Persistence and Bioaccumulation Risk Mitigation

In large-scale environmental procurement, the persistence of a compound dictates its viability. Sodium fluoroacetate exhibits a short plasma half-life of approximately 9 to 11 hours in sub-lethally dosed mammals (e.g., possums, sheep). In stark contrast, second-generation anticoagulants like brodifacoum exhibit an extreme hepatic half-life of 130 to >250 days in similar species [1]. This rapid elimination profile prevents the long-term bioaccumulation that causes devastating secondary poisoning in non-target scavengers.

Evidence DimensionMammalian tissue elimination half-life
Target Compound Data9–11 hours (plasma half-life)
Comparator Or BaselineBrodifacoum (>130–250 days hepatic half-life)
Quantified DifferenceOver 280-fold faster elimination rate for sodium fluoroacetate
ConditionsIn vivo toxicokinetic monitoring in mammalian models (possums/sheep)

Dictates the selection of this compound for ecological pest control where long-term secondary bioaccumulation in non-target wildlife must be strictly avoided.

Handling Safety and Volatility for Formulation

For chemical handling and bait manufacturing, the physical state of the precursor is critical. Sodium fluoroacetate is a stable, non-volatile solid with a vapor pressure of 0 mmHg at 20 °C [1]. Attempting to substitute it with its parent acid, fluoroacetic acid, introduces severe inhalation toxicity risks due to the acid's high volatility and low melting point. The salt form completely eliminates the vapor hazard under standard ambient conditions.

Evidence DimensionVapor pressure and volatility at 20 °C
Target Compound Data0 mmHg (Non-volatile solid)
Comparator Or BaselineFluoroacetic acid (Highly volatile liquid/low-melting solid)
Quantified DifferenceComplete elimination of ambient vapor pressure
ConditionsStandard ambient temperature and pressure (20 °C)

The non-volatile salt form is mandatory for safe procurement, storage, and handling to eliminate acute inhalation hazards during large-scale formulation or laboratory use.

Aqueous Solubility for Matrix Impregnation

Formulation of uniform baits or precise laboratory stock solutions requires high solubility. Sodium fluoroacetate is exceptionally soluble in water, achieving concentrations of 111 g/dL at 25 °C [1]. This drastically outperforms organic-soluble alternatives (like cholecalciferol) or less soluble salts (like barium fluoroacetate), allowing for the creation of highly concentrated aqueous stock solutions without the need for toxic or disruptive organic co-solvents.

Evidence DimensionAqueous solubility at 25 °C
Target Compound Data111 g/dL
Comparator Or BaselineStandard organic-soluble rodenticides or barium fluoroacetate (low/sparing aqueous solubility)
Quantified DifferenceOrders of magnitude higher aqueous solubility
ConditionsAqueous dissolution at 25 °C

Enables the creation of highly concentrated, uniform aqueous stock solutions for bait impregnation or precise in vitro dosing without the use of co-solvents.

Cell-Type Specific Metabolic Inhibition in Neurobiology

In neurobiological research, general metabolic inhibitors like sodium cyanide or sodium azide indiscriminately halt oxidative phosphorylation in all cell types. Sodium fluoroacetate, however, is selectively taken up by glial cells (astrocytes) via specific transport mechanisms, where it is converted to fluorocitrate to inhibit aconitase [1]. This allows researchers to selectively abolish astrocyte function and study astrocyte-neuron metabolic coupling without directly poisoning adjacent pyramidal neurons.

Evidence DimensionCellular targeting in neural tissue co-cultures
Target Compound DataSelective uptake and inhibition of astrocytes (glial cells)
Comparator Or BaselineSodium cyanide / Sodium azide (Indiscriminate inhibition of all cells)
Quantified DifferenceHigh cell-type specificity vs. zero specificity
ConditionsIn vitro acute brain slice models / neural co-cultures

Essential for neuroscientists procuring a reagent to specifically isolate and study astrocyte-dependent metabolic pathways without directly killing neurons.

Ecological Vertebrate Pest Management

Selected over second-generation anticoagulants in sensitive ecological environments due to its rapid elimination half-life and swift microbial defluorination in soil, which prevents long-term bioaccumulation and protects non-target scavenging wildlife [1].

Aqueous Bait Formulation and Manufacturing

Utilized in large-scale agricultural and conservation formulation programs where its extreme water solubility (111 g/dL) and non-volatile solid state allow for safe, highly uniform impregnation of grain, pellet, or paste matrices without organic solvents or vapor hazards [2].

Neurobiological Glial Research and Metabolic Assays

Procured as a selective metabolic inhibitor in acute brain slice co-cultures to study astrocyte-neuron lactate shuttling and glial synaptic regulation, leveraging its unique selective uptake into astrocytes to inhibit aconitase without directly affecting neurons [3].

Physical Description

Sodium fluoroacetate appears as a fine, white, odorless, powdered solid. Toxic by ingestion, inhalation and skin absorption. Used as a rodenticide.
Fluffy, colorless to white (sometimes dyed black), odorless powder. [Note: A liquid above 95 degrees F.] [rodenticide] [NIOSH]
COLOURLESS SOLID IN VARIOUS FORMS.
Fluffy, colorless to white (sometimes dyed black), odorless powder.
Fluffy, colorless to white (sometimes dyed black), odorless powder. [Note: A liquid above 95 °F.] [rodenticide]

Color/Form

White solid
Fluffy, colorless to white (sometimes dyed black) powder [Note: A liquid above 95 degrees F]
Colorless powder
Fine, white powder or monoclinic crystals

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

101.00147678 g/mol

Monoisotopic Mass

101.00147678 g/mol

Boiling Point

Decomposes (NIOSH, 2024)
decomposes
Decomposes

Heavy Atom Count

6

Density

greater than 1 (temperature not listed) (USCG, 1999)
>1

Odor

Odorless

Decomposition

Decomp when heated above melting point.
Decomp at 200 °C
When heated to decomposition it emits highly toxic fumes of /sodium oxide and hydrogen flouride/
200 °C

Melting Point

392 °F Decomposes at 392 °F. (EPA, 1998)
200-202 °C; decomposes above melting point
392 °F (decomposes)
392 °F

UNII

166WTM3843

Related CAS

144-49-0 (Parent)

Mechanism of Action

Sodium fluoroacetate (SFAC) or Compound 1080 is a potent rodenticide, largely used after 1946 for rodent and home pest control. The toxic effects of SFAC are caused by fluorocitrate action, a toxic metabolite, which has a competitive action with aconitase enzyme, leading to citrate accumulation and resulting in interference in energy production by Krebs cycle blockade. ...
Sodium monofluoroacetate (1080) is a vertebrate pesticide widely used for possum control in New Zealand. Fluoroacetate is also a toxic component of poisonous plants found in Australia, South Africa, South America, and India. Because of its importance and effectiveness in pest control and the highly toxic nature of this compound, its acute sub-lethal and target organ toxicity have been extensively studied. In relation to its use as a pesticide its environmental fate, persistence, non-target impacts and general toxicology have been and continue to be extensively studied. Toxic baits must be prepared and used with extreme care, otherwise humans, livestock, and non-target wildlife will be put at risk. The high risk of secondary poisoning of dogs is a cause for concern. 1080 acts by interfering with cellular energy production. Possums die from heart failure, usually within 6-18 hr of eating baits. Long-term exposure to sub-lethal doses can have harmful effects and strict safety precautions are enforced to protect contractors and workers in the bait manufacturing industry. Considerable care is taken when using 1080 to ensure that the risks of using it are outweighed by the ecological benefits achieved from its use. When its use is controversial, risk communicators must take care not to trivialize the toxicity of the compound. The benefits of 1080 use in conservation, pest control, and disease control should be weighed up alongside the risks of using 1080 and other techniques for pest control.
Active neurons have a high demand for energy substrate, which is thought to be mainly supplied as lactate by astrocytes. Heavy lactate dependence of neuronal activity suggests that there may be a mechanism that detects and controls lactate levels and/or gates brain activation accordingly. Here, we demonstrate that orexin neurons can behave as such lactate sensors. Using acute brain slice preparations and patch-clamp techniques, we show that the monocarboxylate transporter blocker alpha-cyano-4-hydroxycinnamate (4-CIN) inhibits the spontaneous activity of orexin neurons despite the presence of extracellular glucose. Furthermore, fluoroacetate, a glial toxin, inhibits orexin neurons in the presence of glucose but not lactate. Thus, orexin neurons specifically use astrocyte-derived lactate. The effect of lactate on firing activity is concentration dependent, an essential characteristic of lactate sensors. Furthermore, lactate disinhibits and sensitizes these neurons for subsequent excitation. 4-CIN has no effect on the activity of some arcuate neurons, indicating that lactate dependency is not universal. Orexin neurons show an indirect concentration-dependent sensitivity to glucose below 1 mm, responding by hyperpolarization, which is mediated by ATP-sensitive potassium channels composed of Kir6.1 and SUR1 subunits. In conclusion, our study suggests that lactate is a critical energy substrate and a regulator of the orexin system. Together with the known effects of orexins in inducing arousal, food intake, and hepatic glucose production, as well as lactate release from astrocytes in response to neuronal activity, our study suggests that orexin neurons play an integral part in balancing brain activity and energy supply.
Sodium fluoroacetate was introduced as a rodenticide in the US in 1946. However, its considerable efficacy against target species is offset by comparable toxicity to other mammals and, to a lesser extent, birds and its use as a general rodenticide was therefore severely curtailed by 1990. Currently, sodium fluoroacetate is licensed in the US for use against coyotes, which prey on sheep and goats, and in Australia and New Zealand to kill unwanted introduced species. The extreme toxicity of fluoroacetate to mammals and insects stems from its similarity to acetate, which has a pivotal role in cellular metabolism. Fluoroacetate combines with coenzyme A (CoA-SH) to form fluoroacetyl CoA, which can substitute for acetyl CoA in the tricarboxylic acid cycle and reacts with citrate synthase to produce fluorocitrate, a metabolite of which then binds very tightly to aconitase, thereby halting the cycle. Many of the features of fluoroacetate poisoning are, therefore, largely direct and indirect consequences of impaired oxidative metabolism. Energy production is reduced and intermediates of the tricarboxylic acid cycle subsequent to citrate are depleted. Among these is oxoglutarate, a precursor of glutamate, which is not only an excitatory neurotransmitter in the CNS but is also required for efficient removal of ammonia via the urea cycle. Increased ammonia concentrations may contribute to the incidence of seizures. Glutamate is also required for glutamine synthesis and glutamine depletion has been observed in the brain of fluoroacetate-poisoned rodents. Reduced cellular oxidative metabolism contributes to a lactic acidosis. Inability to oxidise fatty acids via the tricarboxylic acid cycle leads to ketone body accumulation and worsening acidosis. Adenosine triphosphate (ATP) depletion results in inhibition of high energy-consuming reactions such as gluconeogenesis. Fluoroacetate poisoning is associated with citrate accumulation in several tissues, including the brain. Fluoride liberated from fluoroacetate, citrate and fluorocitrate are calcium chelators and there are both animal and clinical data to support hypocalcaemia as a mechanism of fluoroacetate toxicity. However, the available evidence suggests the fluoride component does not contribute. Acute poisoning with sodium fluoroacetate is uncommon. Ingestion is the major route by which poisoning occurs. Nausea, vomiting and abdominal pain are common within 1 hour of ingestion. Sweating, apprehension, confusion and agitation follow. Both supraventricular and ventricular arrhythmias have been reported and nonspecific ST- and T-wave changes are common, the QTc may be prolonged and hypotension may develop. Seizures are the main neurological feature. Coma may persist for several days. Although several possible antidotes have been investigated, they are of unproven value in humans. The immediate, and probably only, management of fluoroacetate poisoning is therefore supportive, including the correction of hypocalcaemia.
For more Mechanism of Action (Complete) data for SODIUM FLUOROACETATE (7 total), please visit the HSDB record page.

Vapor Pressure

0 mmHg at 68 °F (EPA, 1998)
VP: Non-volatile
Approx 0.0 mm Hg at 20 °C
low
Low

Absorption Distribution and Excretion

... Rapidly absorbed by GI tract. It is not well absorbed by intact skin, but absorption may be greater in presence of dermatitis or other skin injury.
... Samples taken at autopsy from man who survived about 17 hours after being found unconscious ... /showed concn in/ urine, 368 ppm; liver, 58 ppm; brain, 76 ppm; and kidney, 65 ppm.
...Liver of person whose death was supposed due to sodium fluoroacetate contained 2.4 mg of fluorine/100 g.
Amount of sodium monofluoroacetate recovered from brain per unit weight of tissue was about 2 times that from other organs after rabbits were killed with dose 10 times LD50. Amount of organofluorine was about the same 24 hr after death as immediately after death and decreased gradually, by 10-20% after 3 days and by 50-80% when carcass was kept at 21-25 °C.
For more Absorption, Distribution and Excretion (Complete) data for SODIUM FLUOROACETATE (8 total), please visit the HSDB record page.

Metabolism Metabolites

Following injection of fluoroacetate-2-(14)C into rats, about 3% of label appeared in respiratory carbon dioxide and 32% in urine within 4 days. Labeled fluorocitrate was recovered from urine. Incorporation of label into cholesterol and into... lower and higher fatty acid fractions was demonstrated. Other unidentified labeled materials /were/... observed.
When fluoroacetate-2-(14)C was applied to plants (acacia geoginae, castor bean, peanut, pinto bean), labeled carbon monoxide was observed. Some label... was also incorporated into water soluble fractions and lipids. In some plant seeds... /it/ was converted into fluorine-containing long chain fatty acids.
Sodium fluoroacetate is converted into fluorocitric acid in body and blocks TCA cycle by inhibiting aconitase activity. Poisoning can be diagnosed by increased citric acid levels in all organs or by determination of aconitase activity.
2,4-Dinitrofluorobenzene reacts with glutathione to form a stable product similar to that formed with the model glutathione-S-transferase substrate, 1-chloro-2,4-dinitrobenzene. ... Fluoroacetamide, like fluoroacetate, undergoes no discernable chemical defluorination. Its enzymatic defluorination is approx 10% of that observed for fluoroacetate and only 0.2% of the rate for 2,4-dinitrofluorobenzene. An antibody raised to the fluoroacetate specific dehalogenase precipitated both fluoroacetate ad fluoroacetamide defluorinating activity but had no effect on either 1-chloro-2,4-dinitrobenzene or 2,4-dinitrofluorobenzene activity. ... 2,4-Dinitrofluorobenzene is metabolized by the glutathione-S-transferase while fluoroacetamide is metabolized by the fluoroacetate specific dehalogenase.
For more Metabolism/Metabolites (Complete) data for SODIUM FLUOROACETATE (7 total), please visit the HSDB record page.

Wikipedia

Sodium_fluoroacetate

Biological Half Life

Plasma elimination half-life in rabbits was shown to be 1.1 hour and the retention time in tissue greater with larger doses. Tissue residues were substantially lower than in plasma.
Sodium monofluoroacetate (1080) was administered orally to sheep and goats at a dose level of 0.1 mg/kg bw. The plasma elimination half-life was 10.8 hr in sheep and 5.4 hr in goats.

Methods of Manufacturing

Condensing methyl chloroacetate with potassium fluoride and then converting the fluoroester to the sodium salt with NaOH.
Reacting CO, HF and formaldehyde at high pressures to give fluoroacetic acid which is converted by NaOH to sodium fluoroacetate.
Ethyl chloroacetate and potassium fluoride form ethyl fluoroacetate, which is then treated with a methanol solution of sodium hydroxide.
Sodium fluoroacetate is usually made by displacing the halogen from an ester of bromo- or chloroacetic acid with potassium fluoride or, in one instance, antimony fluoride, followed by hydrolysis with aqueous sodium hydroxide.
A commercial process for ... manufacture from ethyl chloroacetate and potassium fluoride has been described. The ester, purified by distillation to remove traces of acid and water, is treated with oven-dried, finely powdered potassium fluoride in a well-stirred autoclave at 200 °C for 11 hours. The resulting ethyl fluoroacetate is then distilled into an agitated tank containing sodium hydroxide dissolved in methanol. The solid product is isolated by centrifugation, followed by vacuum drying.

General Manufacturing Information

Acetic acid, 2-fluoro-, sodium salt (1:1): ACTIVE
The WHO Recommended Classification of Pesticides by Hazard identifies sodium fluoroacetate (technical grade) as Class IA: extremely hazardous; Main Use: rodenticide.
The extreme toxicity of /sodium fluoroacetate (compound 1080) and fluoroacetamide (compound 1081)/... has restricted their use to prepared baits.

Analytic Laboratory Methods

Sodium monofluoroacetate was first identified in Dichapetalum cymosum, a South African plant that can cause livestock poisoning and death. After, several other plants also showed to contain this toxin, which leads to the "sudden death". Mascagnia rigida, a well identified poisonous plant, commonly found in northeast of Brazil also cause sudden death in cattle, which shows clinical signs similar to those produced by the ingestion of plants that contain monofluoroacetate. /The authors/ aim was to identify the toxic compound present in the aqueous extract of M. rigida. For this purpose, the dried and milled plant was extracted; the extract was lyophilized and submitted to successive chromatographic process, until the desired purity of the active compound was achieved. The study of this material by planar chromatography and by infrared spectrometry indicated that the toxin can be a mixture of mono, di and trifluoroacetate.
A novel procedure has been developed for determination of fluoroacetic acid (FAA) in water and biological samples. It involves ethylation of FAA with ethanol in the presence of sulfuric acid, solid-phase microextraction of the ethyl fluoroacetate formed, and subsequent analysis by GC-FID or by GC-MS in selected-ion-monitoring mode. The detection limits for FAA in water, blood plasma, and organ homogenates are 0.001 ug/mL, 0.01 ug/mL, and 0.01 ug/g, respectively. The determination error at concentrations close to the detection limit was less than 50%. For analysis of biological samples, the approach has the advantages of overcoming the matrix effect and protecting the GC and GC-MS systems from contamination. Application of the approach to determination of FAA in blood plasma and organ tissues of animals poisoned with sodium fluoroacetate reveals substantial differences between the dynamics of FAA accumulation and clearance in rabbits and rats.
Rapid and quantitative determination of sodium monofluoroacetate in diluted fruit juices (dilution 1:9 v/v in deionized water) and tap water was performed by microchip CE, using contactless conductivity detection. A separation buffer consisting of 20 mM citric acid and histidine at pH 3.5 enabled the detection of the monofluoroacetate (MFA) anion in diluted apple juice, cranberry juice, and orange juice without lengthy sample pretreatments. The analyte was very well separated from interfering anionic species present in juices and tap water. LODs /SRP: level of detection/ in diluted juices and tap water were determined to be 125, 167, 138, and 173 ug/L for tap water, apple juice, cranberry juice, and orange juice, respectively, based upon an S/N /SRP: signal to noise/ of 3:1. Taking into account the dilution factor, the LODs for juice samples range from 1 to 2 mg/L, which is adequate for monitoring the toxicity of MFA in these juice beverages and tap water. The calibration curves for MFA in diluted fruit juices were linear over the range of 500 ug/L to 80 mg/L. The total analysis time for detecting the MFA anion in fruit juices was less than 5 min, which represents a considerable reduction in analysis time compared to other analytical methods currently used in food analysis.
Product analysis: conversion to sodium fluoride by digestion with metallic sodium and pptn as lead chlorofluoride; sodium fluoride is usual contaminant.
For more Analytic Laboratory Methods (Complete) data for SODIUM FLUOROACETATE (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

Forensic laboratories do not have the infrastructure to process or store contaminated DNA samples that have been recovered from a crime scene contaminated with chemical or biological warfare agents. Previous research has shown that DNA profiles can be recovered from blood exposed to several chemical warfare agents after the agent has been removed. The fate of four toxic agents, sulfur mustard, sodium 2-fluoroacetate, sarin, and diazinon, in a lysis buffer used in Promega DNA IQ extraction protocol was studied to determine if extraction would render the samples safe. Two independent analytical methods were used per agent, selected from GC-MS, 1H NMR, 19F NMR, (31)P NMR, or LC-ES MS. The methods were validated before use. Determinations were carried out in a semi-quantitative way, by direct comparison to standards. Agent levels in the elution buffer were found to be below the detectable limits for mustard, sarin, sodium 2-fluoroacetate or low (<0.02 mg/mL) for diazinon. Therefore, once extracted these DNA samples could be safely processed in a forensic laboratory.
GC (gas chromatographi) method involves aqueous extraction of stomach tissue or stomach content, ion exchange chromatography and distillation in presence of sulfuric acid. For samples such as animal stomachs, this method is considerably more sensitive, more specific, and less time-consuming than previously described methods. A typical analysis requires 8 hr and toxicant levels as low as 0.1-0.2 ppm can be detected.
A sensitive high-pressure liq chromatographic method was developed for the detection of sodium fluoroacetate in canine gastric content. Recovery was greater than 95% for std sodium fluoroacetate and in the 70-90% range for spiked samples (1-50 ppm).
Sodium fluoroacetate (SFAC) is a potent rodenticide, largely used for rodent and domestic pest control. The toxic effects of SFAC are caused by fluoroacetate, a toxic metabolite, whose toxic action blocks the Krebs cycle and also induces the accumulation of citrate in the body, which is a serum calcium chelator. The most common clinical signs of this intoxication are the cardiac and neurological effects. However, the hematological, biochemical and histopathological findings occurring in intoxication are still unknown in different species. In the present study, 16 domestic cats were experimentally intoxicated with oral doses of fluoroacetate (0.45 mg/kg). The hematological and biochemical profiles and histopathological findings were made to look for auxiliary diagnosis methods in SFAC intoxications. The hematological profile showed transitory leucopenia and thrombocytopenia; in the biochemical profiles were detected hyperglycemia, increase of creatinequinase enzyme (CK) and creatinequinase cardiac isoenzyme (CK-MB), hypokalemia and hypophosfatemia. In the macroscopic and histopathological findings were observed lesions characteristic of degenerative and ischemic processes in heart, kidneys, liver, brain and lungs. These changes may be auxiliary to the diagnosis of intoxication by SFAC in cats, when associated with clinical signs described for the species. Thus, the complete blood count with platelet count, serum glucose, enzymes CK and CK-MB isoenzyme, as well as the electrolytes potassium and phosphorus, can facilitate the laboratory diagnosis during intoxication by SFAC, associated with the pathological findings in the case of death of the intoxicated animal.
For more Clinical Laboratory Methods (Complete) data for SODIUM FLUOROACETATE (7 total), please visit the HSDB record page.

Storage Conditions

You should store this chemical under refrigerated temperatures and away from mineral acids and bases.

Interactions

Male Sprague-Dawley rats were injected ip with 376 mg diethylmaleate 30 min prior to ip admin of 1, 1.5, 2.5, 3.5, 4, 4.5, 5.5 or 7 mg/kg sodium fluoroacetate. Reduction of liver glutathione concentration by diethylmaleate pre-dosing caused 35% lowering in LD50 of sodium fluoroacetate.

Stability Shelf Life

Non-volatile

Dates

Last modified: 11-23-2023

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